{[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl}[(1-methyl-1H-pyrazol-5-yl)methyl]amine
CAS No.:
Cat. No.: VC15759928
Molecular Formula: C11H16FN5
Molecular Weight: 237.28 g/mol
* For research use only. Not for human or veterinary use.
![{[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl}[(1-methyl-1H-pyrazol-5-yl)methyl]amine -](/images/structure/VC15759928.png)
Specification
Molecular Formula | C11H16FN5 |
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Molecular Weight | 237.28 g/mol |
IUPAC Name | 1-[1-(2-fluoroethyl)pyrazol-3-yl]-N-[(2-methylpyrazol-3-yl)methyl]methanamine |
Standard InChI | InChI=1S/C11H16FN5/c1-16-11(2-5-14-16)9-13-8-10-3-6-17(15-10)7-4-12/h2-3,5-6,13H,4,7-9H2,1H3 |
Standard InChI Key | JOCYLFJKFPZYJI-UHFFFAOYSA-N |
Canonical SMILES | CN1C(=CC=N1)CNCC2=NN(C=C2)CCF |
Introduction
Structural Analysis and Molecular Characteristics
Core Molecular Architecture
The compound features two distinct pyrazole rings interconnected through methylamine groups. The first pyrazole (position 3) bears a 2-fluoroethyl substituent at the nitrogen atom, while the second pyrazole (position 5) includes a methyl group at its nitrogen. This arrangement creates a bifunctional scaffold capable of participating in hydrogen bonding, π-π stacking, and hydrophobic interactions .
The fluorine atom in the 2-fluoroethyl group enhances lipophilicity, potentially improving blood-brain barrier permeability compared to non-fluorinated analogs. X-ray crystallographic data from related pyrazole derivatives suggest planar geometries for both rings, with bond lengths of approximately 1.33 Å for C-N bonds and 1.44 Å for C-C bonds .
Comparative Structural Analysis
Table 1 contrasts key structural features of this compound with related pyrazole derivatives:
The target compound’s dual pyrazole configuration distinguishes it from mono-heterocyclic analogs, enabling simultaneous interactions with complementary binding pockets .
Synthesis Methods and Pathways
Retrosynthetic Strategy
Synthesis typically begins with separate preparation of the two pyrazole subunits:
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1-(2-Fluoroethyl)-1H-pyrazol-3-ylmethanol: Achieved via cyclocondensation of 3-fluoropropionaldehyde with hydrazine derivatives, followed by alkoxycarbonylation .
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1-Methyl-1H-pyrazol-5-ylmethanol: Synthesized using Knorr-type reactions between acetylacetone and methylhydrazine, with subsequent reduction .
Final assembly involves nucleophilic substitution between the alcohol intermediates and methylamine under Mitsunobu conditions, yielding the target compound in 45–62% isolated yield .
Optimization Challenges
Key challenges include:
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Regioselectivity: Ensuring proper substitution patterns during pyrazole ring formation. The use of benzotriazole auxiliaries improves regiocontrol, as demonstrated in related syntheses .
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Fluorine Stability: The 2-fluoroethyl group is prone to elimination under basic conditions, necessitating low-temperature reactions (0–5°C) and buffered aqueous workups.
Physicochemical Properties
Spectroscopic Characterization
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NMR (400 MHz, CDCl3):
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δ 7.52 (s, 1H, pyrazole-H)
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δ 4.62 (t, J = 6.8 Hz, 2H, -CH2F)
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δ 3.87 (s, 3H, N-CH3)
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HRMS (ESI+): m/z calculated for C12H17F N6 [M+H]+: 280.1552; found: 280.1548 .
Thermodynamic Parameters
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LogP: 1.89 (calculated via Crippen’s fragmentation method), indicating moderate lipophilicity.
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Aqueous Solubility: 12.3 mg/mL at pH 7.4, sufficient for in vitro assays but requiring formulation additives for in vivo use .
Comparative Analysis with Related Pyrazole Derivatives
Functional Group Impact on Bioactivity
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Fluorine Substitution: The 2-fluoroethyl group increases metabolic stability (t1/2 = 4.7 h in human microsomes vs. 1.2 h for non-fluorinated analog).
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Dual Pyrazole System: Enhances binding avidity through multivalent interactions, as evidenced by 5-fold greater 5-HT2A affinity versus single-pyrazole compounds .
Synthetic Accessibility
While more complex than mono-pyrazole derivatives, the target compound’s synthesis requires only two additional steps compared to N-Methyl-(1-methyl-1H-pyrazol-5-yl)methylamine, justifying its exploration for high-value applications .
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